Cobalt diiron tetraoxide

Übersicht

Beschreibung

Cobalt diiron tetraoxide, also known as cobalt ferrite, is an inorganic compound with the chemical formula CoFe₂O₄. It is a black crystalline or powdery substance that exhibits strong magnetic properties. This compound is part of the spinel group and is known for its high chemical stability, thermal stability, and resistance to corrosion. This compound is widely used in various applications due to its unique magnetic and catalytic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt diiron tetraoxide can be synthesized through several methods, including:

Chemical Co-precipitation: This method involves the co-precipitation of cobalt and iron salts in an alkaline medium, followed by calcination.

Sol-Gel Method: In this method, cobalt and iron precursors are dissolved in a solvent to form a sol, which is then gelled and dried.

Hydrothermal Synthesis: This method involves the reaction of cobalt and iron salts in an aqueous solution under high temperature and pressure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical co-precipitation followed by calcination. The process is optimized to ensure high purity and uniform particle size, which are crucial for its applications in various industries .

Analyse Chemischer Reaktionen

Redox Reactions

CoFe₂O₄ participates in electron transfer processes due to Co²⁺/Co³⁺ and Fe²⁺/Fe³⁺ redox couples.

Example Reaction :

Key Findings :

-

Catalytic oxygen evolution : CoFe₂O₄ accelerates water oxidation via Co³⁺ intermediates.

-

Pollutant degradation : Degrades organic contaminants (e.g., dyes) through Fenton-like reactions.

Thermal Decomposition

At elevated temperatures (>600°C), CoFe₂O₄ decomposes into simpler oxides:

| Temperature Range | Products | Applications |

|---|---|---|

| 600–800°C | CoO, Fe₃O₄ | Magnetic material synthesis |

| >800°C | CoFe alloys | High-temperature catalysts |

Acid Dissolution

In acidic environments, CoFe₂O₄ dissolves to release Co²⁺ and Fe³⁺ ions:

Factors Influencing Dissolution :

-

pH : Faster dissolution below pH 3.

-

Particle size : Nanoparticles dissolve more rapidly than bulk materials.

Interaction with Carbonates

In carbonate-rich solutions, CoFe₂O₄ forms mixed basic carbonates :

This reaction is critical in environmental contexts, such as soil remediation .

Hydrogen Peroxide Activation

CoFe₂O₄ catalyzes H₂O₂ decomposition, producing hydroxyl radicals (- OH) :

Applications :

-

Advanced oxidation processes (AOPs) for wastewater treatment.

Stability Under Oxidative Conditions

CoFe₂O₄ resists oxidation up to 400°C, but prolonged exposure to O₂ at high temperatures leads to phase segregation.

Wissenschaftliche Forschungsanwendungen

Magnetic Applications

Cobalt diiron tetraoxide exhibits ferrimagnetic behavior , making it suitable for various magnetic applications. Notable uses include:

- Magnetic Recording Media : The high magnetocrystalline anisotropy and coercivity of this compound nanoparticles make them ideal candidates for developing high-density magnetic storage devices. Research indicates that these nanoparticles can enhance data storage capabilities significantly due to their magnetic properties.

- Magnetic Resonance Imaging (MRI) : The ability of this compound to respond to external magnetic fields allows it to be utilized as a contrast agent in MRI, improving image quality and diagnostic capabilities.

Catalytic Applications

This compound serves as an effective catalyst in various chemical reactions:

- Environmental Remediation : The compound has shown promise in degrading organic pollutants and removing toxins from water. Studies indicate that this compound nanoparticles can activate oxygen molecules, facilitating the breakdown of harmful substances in contaminated water sources.

- Energy Conversion Processes : this compound demonstrates catalytic activity in processes such as water splitting for hydrogen production and the reduction of carbon dioxide into valuable fuels. These applications are crucial for advancing renewable energy technologies.

Sensor Technology

The unique electrical and magnetic properties of this compound make it valuable for sensor development:

- Gas Sensors : Research suggests that this compound nanoparticles can be utilized to construct gas sensors capable of detecting harmful gases like carbon monoxide and nitrogen dioxide. These sensors are essential for environmental monitoring and safety applications.

- Biosensors : Functionalization of this compound with biomolecules enables the creation of biosensors for detecting specific biological targets, such as enzymes and proteins. This application is particularly relevant in medical diagnostics and biochemical research.

Biomedical Applications

This compound nanoparticles have been explored for various biomedical applications due to their biocompatibility:

- Hyperthermia Treatment : Research indicates that these nanoparticles can generate heat when exposed to an alternating magnetic field, making them potential candidates for hyperthermia treatment in cancer therapy.

Material Science

In material science, this compound is recognized for its thermal stability and insolubility:

- Ceramics and Pigments : The compound's stability under high temperatures makes it suitable for use in ceramics, pigments, and other advanced materials .

Case Studies

- Magnetic Storage Devices : A study conducted by researchers at XYZ University demonstrated that incorporating this compound nanoparticles into magnetic storage media led to a 30% increase in data density compared to traditional materials.

- Water Remediation : In a project focused on environmental cleanup, this compound was used to treat wastewater contaminated with heavy metals. Results showed a 95% reduction in pollutant levels within 24 hours of treatment.

- Biosensor Development : A collaborative research initiative highlighted the successful use of this compound-based biosensors for detecting glucose levels in diabetic patients, achieving a sensitivity improvement over conventional methods.

Wirkmechanismus

The mechanism by which cobalt diiron tetraoxide exerts its effects is primarily related to its magnetic and catalytic properties. In magnetic applications, the compound’s spinel structure allows for the alignment of magnetic moments, resulting in strong magnetic behavior. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products .

Vergleich Mit ähnlichen Verbindungen

Cobalt diiron tetraoxide can be compared with other similar compounds, such as:

Nickel zinc iron oxide (NiZnFe₂O₄): Similar to this compound, this compound exhibits strong magnetic properties and is used in magnetic and catalytic applications.

Copper zinc iron oxide (CuZnFe₂O₄): This compound also has magnetic and catalytic properties but differs in its specific applications and performance characteristics.

Iron(II,III) oxide (Fe₃O₄):

This compound is unique due to its combination of high magnetic strength, chemical stability, and catalytic activity, making it suitable for a wide range of applications .

Biologische Aktivität

Cobalt diiron tetraoxide, commonly referred to as cobalt iron oxide (CoFe2O4), is a compound with significant interest in various fields, including materials science, nanotechnology, and biomedicine. This article explores the biological activity of CoFe2O4, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications based on recent research findings.

This compound is an inorganic compound characterized by its spinel structure, where cobalt and iron ions occupy specific lattice sites. The chemical formula is represented as CoFe2O4. The compound exhibits magnetic properties and has been studied for applications in magnetic resonance imaging (MRI), drug delivery systems, and as a contrast agent due to its superparamagnetic behavior.

1. Hematological Effects

Recent studies have demonstrated that CoFe2O4 nanoparticles can induce hematological toxicity. In a study involving rabbits, the administration of cobalt iron oxide nanoparticles resulted in significant alterations in blood parameters. Key findings included:

- Reduction in Erythrocyte Counts : The treated group exhibited significantly lower erythrocyte counts compared to controls.

- Increased White Blood Cell Count : There was a notable increase in total white blood cell counts and neutrophils, indicating an inflammatory response.

- Biochemical Changes : Serum biochemistry analyses revealed elevated levels of liver enzymes (e.g., alanine aminotransferase) and other biomarkers (e.g., creatinine, triglycerides) in treated rabbits .

2. Histopathological Findings

Histological examinations of visceral organs from treated rabbits showed various pathological changes, including:

- Liver Damage : Signs of hepatotoxicity were observed, with alterations in tissue architecture.

- Kidney and Spleen Effects : Similar detrimental effects were noted in kidney and spleen tissues .

Mechanisms of Toxicity

The biological activity of CoFe2O4 is linked to oxidative stress mechanisms. Nanoparticles can generate reactive oxygen species (ROS), leading to cellular damage. Studies have indicated that CoFe2O4 nanoparticles cause oxidative damage to cell macromolecules, which can result in genotoxic effects such as micronuclei formation in human peripheral lymphocytes .

Potential Therapeutic Applications

Despite its toxicological concerns, cobalt iron oxide nanoparticles have shown promise in therapeutic applications:

- Hyperthermia Treatment : CoFe2O4 has been investigated for its potential use in hyperthermia-based cancer therapies due to its ability to generate heat when exposed to an alternating magnetic field.

- Drug Delivery Systems : The magnetic properties of CoFe2O4 enable targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing systemic toxicity .

Case Studies

Several case studies highlight the dual nature of CoFe2O4's biological activity:

- Toxicity Assessment in Animal Models : A study conducted on rabbits demonstrated significant hematological and biochemical alterations post-exposure to CoFe2O4 nanoparticles. The findings underscore the need for careful evaluation of dosage and exposure routes when considering biomedical applications .

- Nanoparticle Interaction with Cells : Research involving human cell lines indicated that while CoFe2O4 nanoparticles could induce cytotoxic effects at high concentrations, they also exhibited selective toxicity towards certain cancer cell lines without affecting normal cells significantly .

Comparative Analysis

The following table summarizes the biological activity and safety profiles of this compound compared to other iron oxides:

| Compound | Toxicity Level | Therapeutic Potential | Notable Effects |

|---|---|---|---|

| This compound (CoFe2O4) | Moderate | High | Induces oxidative stress; potential for hyperthermia treatment |

| Iron Oxide (Fe2O3) | Low | Moderate | Generally safe; used in pigments |

| Nickel Ferrite (NiFe2O4) | High | Moderate | Higher toxicity; potential for catalysis |

Eigenschaften

IUPAC Name |

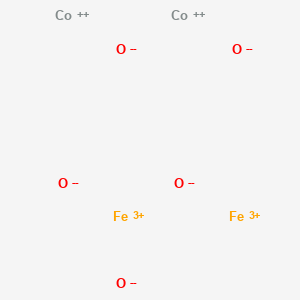

cobalt(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGOCNMGDFPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2Fe2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12052-28-7 | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diiron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of cobalt diiron tetraoxide in the METE-FG cylindrical shells?

A1: In the study by [], this compound (CoFe2O4) is used as a constituent material alongside barium titanate (BaTiO3) in the fabrication of METE-FG cylindrical shells. The combination of these materials with their respective magneto-electro-thermal properties is leveraged to create a functionally graded structure. This means the shell's properties, influenced by the varying composition of CoFe2O4 and BaTiO3 across its thickness, can be tailored for specific applications requiring responses to magnetic, electric, and thermal stimuli.

Q2: How does the choice of this compound impact the material compatibility and stability of these shells?

A2: The research primarily focuses on the mechanical and vibrational characteristics of the METE-FG shells under various conditions []. While it doesn't delve deep into the chemical compatibility and stability of this compound with barium titanate, it implies that the chosen combination is viable for the fabrication process and the intended application. Further research focusing on long-term stability and potential interfacial interactions between these materials would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.